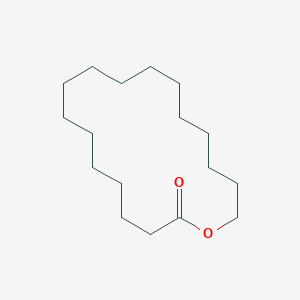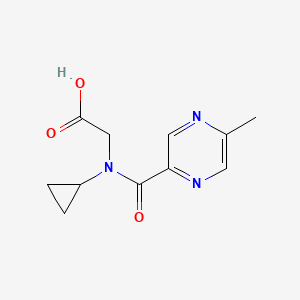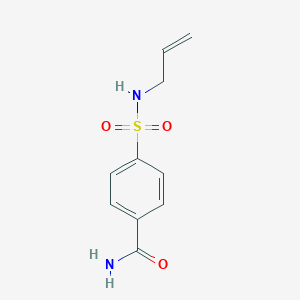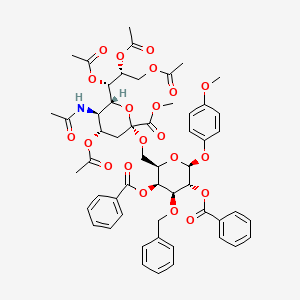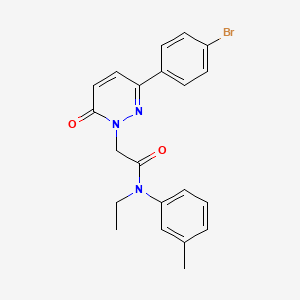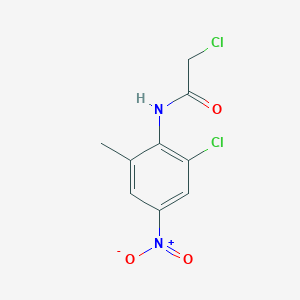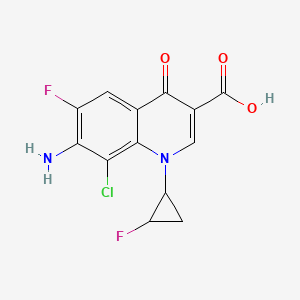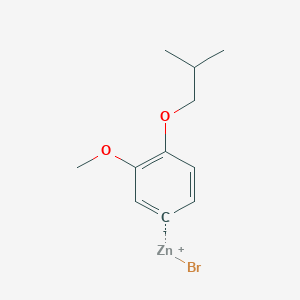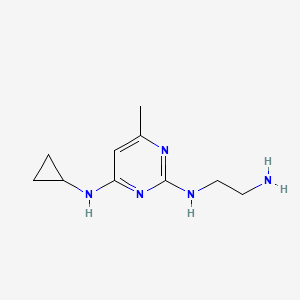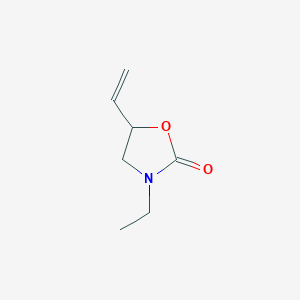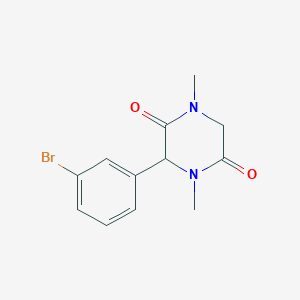
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups at positions 1 and 4, and two carbonyl groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves a multi-step process One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position This is followed by the formation of the piperazine ring through cyclization reactions involving appropriate amine and carbonyl-containing reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The bromophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce complex aromatic compounds.
科学研究应用
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with the bromine atom at the 4-position.
3-(3-Chlorophenyl)-1,4-dimethylpiperazine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1,4-Dimethylpiperazine-2,5-dione: Lacks the bromophenyl group.
Uniqueness
3-(3-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of the bromophenyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the bromophenyl group provides a versatile scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-4-3-5-9(13)6-8/h3-6,11H,7H2,1-2H3 |
InChI 键 |
JSHQCFBACHWBED-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(=O)N(C(C1=O)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
